![molecular formula C18H20N2OS B5526946 3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)
3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to 3-(3-Methylbutyl)-5-(4-Methylphenyl)Thieno[2,3-d]Pyrimidin-4(3H)-one, has evolved to more efficient methods. A notable approach involves a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, characterized by its step economy, reduced catalyst loading, and simplified purification process (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including crystallographic studies, reveals intricate details about their geometry and intermolecular interactions. For instance, crystal structure determination of certain derivatives highlights nearly coplanar thienopyridine rings, showcasing the molecule's planarity and the dihedral angles between constituent planes (Liu et al., 2006).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including aza-Wittig/base-catalyzed cyclization, leading to a diverse range of heterocyclic derivatives. These reactions are instrumental in modifying the core structure to explore new pharmacological activities and properties. The synthesis process often involves sequential reactions that result in complex architectures formed via self-assembly, stacking interactions, and hydrogen bonding (Chen & Liu, 2019).
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
The development of efficient synthetic methods for thieno[2,3-d]pyrimidin-4(3H)-ones has been explored to improve their accessibility for further studies. Shi et al. (2018) introduced a green approach for synthesizing this class of compounds through a catalytic four-component reaction, which is characterized by step economy and reduced catalyst loading, highlighting the interest in sustainable chemical processes (Shi et al., 2018).
Biological Activities
Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antimicrobial and anti-inflammatory properties. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated them as antimicrobial and anti-inflammatory agents, finding them to have remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018). This indicates the potential of these compounds in developing new therapeutics.
Antihyperlipaemic Activity
The antihyperlipaemic activities of 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones have been explored, with some compounds showing promising results comparable to established drugs. This suggests potential applications in treating hyperlipidemia (Shishoo et al., 1990).
Antioxidant and Antitumor Activities
The antioxidant properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated, indicating their potential in oxidative stress-related conditions (Kotaiah et al., 2012). Furthermore, new derivatives have been synthesized and evaluated for their antitumor activities, with some showing potency comparable to doxorubicin against various cancer cell lines, highlighting their potential in cancer therapy (Hafez et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-17-16(18(20)21)15(10-22-17)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEYSGNEENTDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)
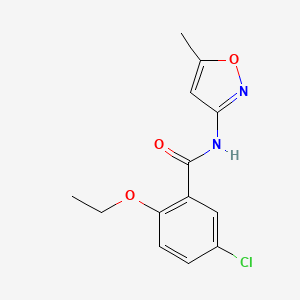

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)
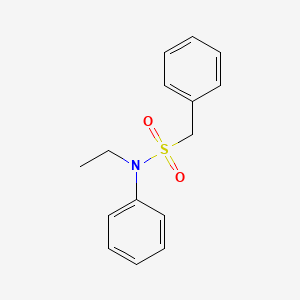
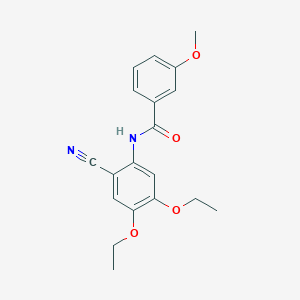
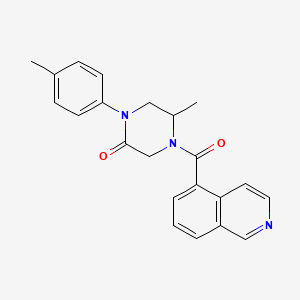
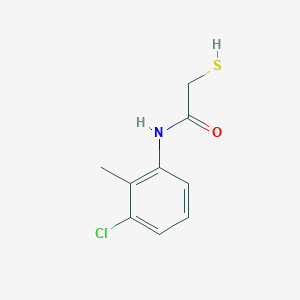
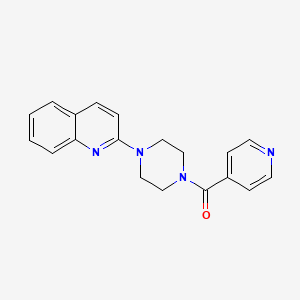
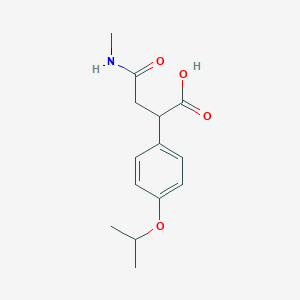
![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)
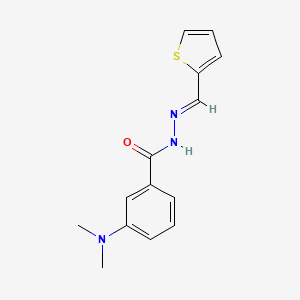
![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)
